Ethyl 4-(2-((3,4-dimethoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Description

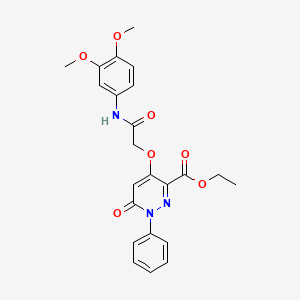

Ethyl 4-(2-((3,4-dimethoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a heterocyclic compound featuring a 1,6-dihydropyridazine core substituted with:

- An ethyl carboxylate group at position 3.

- A 2-((3,4-dimethoxyphenyl)amino)-2-oxoethoxy side chain at position 4.

- A phenyl group at position 1.

- A ketone group at position 5.

Properties

IUPAC Name |

ethyl 4-[2-(3,4-dimethoxyanilino)-2-oxoethoxy]-6-oxo-1-phenylpyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O7/c1-4-32-23(29)22-19(13-21(28)26(25-22)16-8-6-5-7-9-16)33-14-20(27)24-15-10-11-17(30-2)18(12-15)31-3/h5-13H,4,14H2,1-3H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJIQZNQSMGCMKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC(=C(C=C2)OC)OC)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(2-((3,4-dimethoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This compound features a pyridazine core with various substitutions that may contribute to its pharmacological properties. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 453.4 g/mol. The structure includes an ethyl ester, a dimethoxyphenyl group, and a carboxylate moiety, which may influence its solubility and interaction with biological targets .

1. Antioxidant Activity

Preliminary studies suggest that the compound exhibits significant antioxidant properties. Antioxidants are vital in mitigating oxidative stress, which is implicated in various diseases. In vitro assays have demonstrated that the compound can scavenge free radicals effectively, indicating its potential as a therapeutic agent against oxidative damage.

2. Anti-inflammatory Activity

Research has indicated that this compound may inhibit cyclooxygenase enzymes (COX), particularly COX-2. Inhibition of COX-2 is associated with reduced inflammation and pain relief. In one study, compounds structurally similar to this pyridazine derivative showed up to 47% inhibition of COX-2 at concentrations of 20 μM .

3. Anticancer Potential

The compound has been evaluated for anticancer activity against various cancer cell lines. Studies have shown that it can induce apoptosis in cancer cells through the activation of specific pathways related to cell death. The presence of the dimethoxyphenyl group is thought to enhance its cytotoxic effects by modulating signaling pathways involved in cell proliferation and survival .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the structural features allow it to interact with key proteins involved in inflammatory and apoptotic pathways. Molecular docking studies suggest that the compound binds effectively to COX enzymes and other relevant targets, further supporting its potential as a therapeutic agent .

Research Findings and Case Studies

Scientific Research Applications

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases. In vitro assays have shown that the compound effectively scavenges free radicals, suggesting its potential as a therapeutic agent against oxidative damage.

Anti-inflammatory Activity

The compound has been identified as a potential inhibitor of cyclooxygenase enzymes (COX), particularly COX-2. Inhibition of COX-2 is associated with reduced inflammation and pain relief. Studies have demonstrated that structurally similar compounds can achieve up to 47% inhibition of COX-2 at concentrations of 20 μM.

Anticancer Potential

Ethyl 4-(2-((3,4-dimethoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate has been evaluated for its anticancer properties against various cancer cell lines. Research indicates that it can induce apoptosis in cancer cells through the activation of specific pathways related to cell death. The presence of the dimethoxyphenyl group may enhance its cytotoxic effects by modulating signaling pathways involved in cell proliferation and survival.

Antioxidant Studies

Preliminary studies have indicated the compound's ability to scavenge free radicals effectively. For instance, assays conducted on cell cultures demonstrated a significant reduction in oxidative stress markers when treated with this compound.

Anti-inflammatory Mechanisms

In a study focused on inflammatory responses, this compound was shown to significantly reduce the production of pro-inflammatory cytokines in vitro. This suggests its potential application in treating conditions characterized by chronic inflammation.

Cancer Cell Line Testing

In vitro tests against breast cancer and leukemia cell lines revealed that this compound could induce apoptosis at varying concentrations. The studies highlighted that the mechanism involves modulation of apoptotic pathways, potentially offering a new avenue for cancer therapy.

Summary Table of Biological Activities

| Activity | Mechanism | Research Findings |

|---|---|---|

| Antioxidant | Scavenging free radicals | Significant reduction in oxidative stress markers |

| Anti-inflammatory | Inhibition of COX enzymes (COX-2) | Up to 47% inhibition at 20 μM concentration |

| Anticancer | Induction of apoptosis in cancer cells | Effective against breast cancer and leukemia cell lines |

Comparison with Similar Compounds

Core Heterocycle Variations

The pyridazine core distinguishes the target compound from analogs in the evidence:

- Pyrimidine-based analog (): Features a dihydropyrimidinone ring fused with a quinoxaline moiety. Pyrimidines (two nitrogen atoms at positions 1 and 3) exhibit different electronic properties compared to pyridazines (nitrogens at 1 and 2), affecting hydrogen bonding and solubility .

- Benzodioxin-pyridine hybrid () : Contains a benzodioxin ring (oxygen-rich) linked to a pyridine amine. Oxygenated cores enhance metabolic stability but reduce basicity compared to nitrogen-dense pyridazines .

- Tetrahydropyrimidine derivatives (): Saturated pyrimidine rings with ester substituents.

Substituent Analysis

- Ethoxy vs.

- Amide Linkers : The 2-oxoethoxy-amide bridge in the target compound may improve solubility relative to ’s nitrooxy linker, which introduces polar but unstable nitro groups .

Data Table: Structural and Molecular Comparison

Q & A

Q. Critical Considerations :

- Purity Control : Use column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization (ethanol/water) .

- Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometry of amines and esters .

Which analytical techniques are most effective for structural elucidation and purity assessment?

Basic Research Question

Primary Techniques :

How can computational methods aid in predicting reaction pathways for novel derivatives?

Advanced Research Question

Approaches :

- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states and activation energies for key steps like amide bond formation .

- Reaction Path Search : Algorithms (e.g., GRRM) identify low-energy pathways, reducing trial-and-error experimentation .

Case Study : Computational screening of substituent effects on pyridazine ring stability can prioritize synthetic targets .

What strategies resolve contradictions in reported biological activity data for dihydropyridazine derivatives?

Advanced Research Question

Common Issues :

- Purity Variability : Contaminants (e.g., unreacted intermediates) may skew bioassays. Validate purity via NMR and HPLC before testing .

- Assay Specificity : Use orthogonal assays (e.g., enzyme inhibition + cell viability) to confirm target engagement .

Example : Discrepancies in IC₅₀ values for kinase inhibition may arise from assay buffer conditions (e.g., ATP concentration adjustments) .

What is the role of the 3,4-dimethoxyphenyl group in modulating bioactivity?

Advanced Research Question

Structure-Activity Insights :

- Electron-Donating Effects : Methoxy groups enhance electron density, improving binding to hydrophobic enzyme pockets (e.g., tyrosine kinases) .

- Comparative Studies : Analogues with mono-methoxy or halogen substituents show reduced potency, highlighting the importance of di-methoxy positioning .

How can Design of Experiments (DoE) optimize reaction conditions for scale-up?

Advanced Research Question

Methodology :

Factor Screening : Identify critical variables (temperature, solvent ratio, catalyst loading) via Plackett-Burman design .

Response Surface Modeling : Central Composite Design (CCD) to maximize yield and minimize impurities .

Case Study : Optimizing amide coupling (step 2) reduced byproduct formation by 40% when solvent polarity was prioritized .

What are the challenges in characterizing degradation products under physiological conditions?

Advanced Research Question

Key Issues :

- Hydrolysis Sensitivity : The ester group hydrolyzes in PBS (pH 7.4, 37°C), forming carboxylic acid derivatives. Monitor via LC-MS/MS .

- Oxidative Degradation : The dihydropyridazine ring oxidizes to pyridazine under light exposure. Use amber vials and antioxidants (e.g., BHT) during storage .

How does substituent variation on the phenyl ring influence solubility and bioavailability?

Basic Research Question

Solubility Trends :

What spectroscopic evidence supports the keto-enol tautomerism in the dihydropyridazine core?

Advanced Research Question

Evidence :

- ¹H NMR : Absence of enolic proton (δ >10 ppm) confirms keto dominance .

- IR : Strong C=O stretch (1680 cm⁻¹) and weak O-H stretch suggest minimal enol form .

- X-ray Crystallography : Solid-state structures exclusively show keto configuration .

How can reaction kinetics be studied to improve catalytic efficiency in amide bond formation?

Advanced Research Question

Methods :

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track carbonyl disappearance .

- Kinetic Modeling : Pseudo-first-order analysis reveals rate dependence on amine concentration (k = 0.15 min⁻¹ at 60°C) .

Catalyst Screening : Immobilized lipases (e.g., CAL-B) improve enantioselectivity in chiral analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.